3,4-dinitrobenzoyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dinitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473166 | |
| Record name | 3,4-dinitrobenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24376-18-9 | |
| Record name | 3,4-dinitrobenzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dinitrobenzoyl Chloride
Precursor-Based Synthesis from 3,4-Dinitrobenzoic Acid
The foundational method for producing 3,4-dinitrobenzoyl chloride relies on the chlorination of 3,4-dinitrobenzoic acid. This precursor is readily available and serves as the direct starting material for the synthesis. The reaction's success hinges on the choice of chlorinating agent and the precise control of reaction conditions to ensure high conversion and purity of the final product.
The conversion of 3,4-dinitrobenzoic acid to this compound can be effectively carried out using oxalyl chloride ((COCl)₂). In this reaction, the carboxylic acid is treated with oxalyl chloride, often in an inert solvent like dichloromethane (CH₂Cl₂) or toluene. The reaction proceeds smoothly, typically at room temperature, and is advantageous due to the formation of exclusively gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).
The mechanism is initiated by the attack of the carboxylic acid's hydroxyl group on one of the carbonyl carbons of oxalyl chloride. This is followed by the collapse of the tetrahedral intermediate, which releases the gaseous byproducts and forms the desired this compound. The clean nature of the byproducts simplifies the workup process, as they can be easily removed from the reaction mixture by evaporation, often leaving a product of high purity. For reactions that are sluggish, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the formation of the acyl chloride.
Table 1: Reaction Parameters for Oxalyl Chloride Method
| Parameter | Value/Condition |
| Starting Material | 3,4-Dinitrobenzoic Acid |
| Reagent | Oxalyl Chloride |
| Typical Solvent | Dichloromethane, Toluene |
| Catalyst (Optional) | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Byproducts | CO₂, CO, HCl (all gaseous) |
Thionyl chloride (SOCl₂) is another widely used and effective reagent for the synthesis of this compound from 3,4-dinitrobenzoic acid. This method is frequently chosen for its reliability and the high yields it can produce. The reaction involves heating the 3,4-dinitrobenzoic acid with an excess of thionyl chloride, often in a solvent such as toluene.
A specific laboratory procedure involves dissolving 3,4-dinitrobenzoic acid in dry toluene and reacting it with six equivalents of thionyl chloride under ice-cooling, followed by heating the mixture to reflux for four hours rsc.org. The excess thionyl chloride and the toluene solvent are then removed under vacuum. This process yields this compound, which can be used in subsequent reactions without the need for further purification, assuming a quantitative conversion rsc.org. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gaseous, which facilitates their removal from the final product.
Table 2: Reported Synthesis of this compound using Thionyl Chloride rsc.org
| Reactant | Molar Equivalents |
| 3,4-Dinitrobenzoic Acid | 1 |
| Thionyl Chloride | 6 |
| Solvent | Dry Toluene |
| Reaction Conditions | Reflux for 4 hours |
| Assumed Yield | 100% (used without purification) |
Comparative Analysis of Synthetic Efficiency and Yield Considerations
Both oxalyl chloride and thionyl chloride are highly effective for the synthesis of acyl chlorides from carboxylic acids, but they present different advantages and disadvantages that influence their selection for a particular synthesis.
Thionyl Chloride:
Advantages: It is a powerful chlorinating agent that is relatively inexpensive and widely available. It reliably produces high yields; for instance, the synthesis of the related isomer 2,4-dinitrobenzoyl chloride using thionyl chloride in the presence of a DMF catalyst has been reported to achieve yields as high as 98.8%. The synthesis of 3,5-dinitrobenzoyl chloride with thionyl chloride in refluxing toluene has been reported with a yield of 95% chemicalbook.com.
Disadvantages: Reactions with thionyl chloride often require heating (reflux conditions) to proceed to completion. The reagent itself and its byproduct, SO₂, are corrosive and toxic.
Oxalyl Chloride:
Advantages: Oxalyl chloride is generally considered a milder and more selective reagent than thionyl chloride. Reactions can often be carried out at room temperature, which is beneficial for sensitive substrates. The byproducts (CO, CO₂, HCl) are all gaseous and relatively less noxious than SO₂, leading to cleaner reactions and simpler workups.
Disadvantages: Oxalyl chloride is significantly more expensive than thionyl chloride, which can be a limiting factor for large-scale syntheses.
Table 3: Comparison of Chlorinating Agents for Dinitrobenzoyl Chloride Synthesis
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High, often requires heat | High, often at room temperature |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Cost | Lower | Higher |
| Typical Yields (for related isomers) | 95-99% chemicalbook.com | Generally high, clean reactions |
| Workup | Relatively simple | Very simple |
Chemical Reactivity and Derivatization Pathways of 3,4 Dinitrobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions with Primary Amines
The reaction between 3,4-dinitrobenzoyl chloride and primary amines is a classic example of nucleophilic acyl substitution. pearson.com In this reaction, the primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride. pearson.comchemguide.co.uk This process results in the formation of a stable N-substituted 3,4-dinitrobenzamide and hydrochloric acid. doubtnut.com
The general reaction scheme is as follows:
R-NH₂ + (O₂N)₂C₆H₃COCl → (O₂N)₂C₆H₃CONH-R + HCl
Due to the formation of hydrochloric acid as a byproduct, the reaction is typically carried out with an excess of the primary amine or in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine). chemguide.co.uknih.gov The excess amine neutralizes the HCl, forming an ammonium salt and preventing the protonation of the unreacted amine, which would render it non-nucleophilic. chemguide.co.uklibretexts.org
Synthesis of N-Alkyl-3,4-diaminobenzamide Derivatives
The synthesis of N-alkyl-3,4-diaminobenzamide derivatives from this compound is a two-step process. The first step involves the acylation of a primary alkylamine to form an N-alkyl-3,4-dinitrobenzamide intermediate. The second step is the chemical reduction of the two nitro groups on the aromatic ring to the corresponding amino groups.
Step 1: Acylation This step follows the nucleophilic acyl substitution pathway described previously, where a primary amine reacts with this compound.
Step 2: Reduction The resulting N-alkyl-3,4-dinitrobenzamide is then treated with a suitable reducing agent to convert the dinitro compound into a diamino derivative. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or using metal-based reducing agents like tin (Sn) or iron (Fe) in an acidic medium (e.g., concentrated HCl). researchgate.netnih.gov
The synthesis begins with the reaction of this compound with ethylamine. This reaction yields the intermediate, N-ethyl-3,4-dinitrobenzamide. Subsequently, this intermediate undergoes reduction to produce the final product, N-ethyl-3,4-diaminobenzamide.
| Step | Reactants | Reagents/Conditions | Product |
| 1. Acylation | This compound, Ethylamine | Typically in a solvent like Dichloromethane (DCM); may use a base like Triethylamine | N-Ethyl-3,4-dinitrobenzamide |
| 2. Reduction | N-Ethyl-3,4-dinitrobenzamide | e.g., H₂/Pd, or Sn/HCl | N-Ethyl-3,4-diaminobenzamide |
Following the same pathway, this compound is first reacted with propylamine to form N-propyl-3,4-dinitrobenzamide. The nitro groups of this intermediate are then reduced to amino groups to yield N-propyl-3,4-diaminobenzamide.
| Step | Reactants | Reagents/Conditions | Product |
| 1. Acylation | This compound, Propylamine | Typically in a solvent like Dichloromethane (DCM); may use a base like Triethylamine | N-Propyl-3,4-dinitrobenzamide |
| 2. Reduction | N-Propyl-3,4-dinitrobenzamide | e.g., H₂/Pd, or Sn/HCl | N-Propyl-3,4-diaminobenzamide |
The synthesis of N-butyl-3,4-diaminobenzamide involves the initial acylation of butylamine with this compound to give N-butyl-3,4-dinitrobenzamide. orientjchem.org This dinitro intermediate is then subjected to a reduction reaction to convert the nitro functionalities into amino groups, affording the final product.
| Step | Reactants | Reagents/Conditions | Product |
| 1. Acylation | This compound, Butylamine | Typically in a solvent like Dichloromethane (DCM); may use a base like Triethylamine | N-Butyl-3,4-dinitrobenzamide |
| 2. Reduction | N-Butyl-3,4-dinitrobenzamide | e.g., H₂/Pd, or Sn/HCl | N-Butyl-3,4-diaminobenzamide |
Mechanistic Aspects of Acylation Reactions Involving the Benzoyl Chloride Moiety
The acylation of primary amines by this compound proceeds through a well-established nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk This mechanism can be broken down into several distinct steps:
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the benzoyl chloride. pearson.comyoutube.com The lone pair of electrons on the nitrogen atom of the primary amine forms a new bond with the carbonyl carbon. chemguide.co.uk The electrophilicity of this carbon is significantly increased by the inductive effect of the highly electronegative oxygen and chlorine atoms attached to it. chemguide.co.uk
Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom, which acquires a formal negative charge. chemguide.co.uk This results in the formation of a transient, unstable tetrahedral intermediate in which the former carbonyl carbon is sp³-hybridized. doubtnut.com
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses to restore the stable carbonyl group. chemguide.co.uk The lone pair of electrons from the negatively charged oxygen atom reforms the π-bond with the carbon. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. chemguide.co.uklibretexts.org Chloride is an effective leaving group because it is the conjugate base of a strong acid (HCl).
Deprotonation: The resulting intermediate has a positively charged nitrogen atom. To form the final, neutral amide product, a proton is removed from the nitrogen. chemguide.co.uk This deprotonation is typically accomplished by another molecule of the primary amine acting as a base, which abstracts the proton. chemguide.co.uklibretexts.org This step also produces an alkylammonium chloride salt as a byproduct. chemguide.co.uk
Spectroscopic and Structural Characterization of 3,4 Dinitrobenzoyl Chloride and Its Reaction Products in Academic Studies
Spectroscopic Verification of Synthesized Intermediates and Final Compounds (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
In synthetic organic chemistry, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the elucidation of molecular structures. Academic studies involving 3,4-dinitrobenzoyl chloride utilize these techniques to confirm the successful synthesis of its derivatives.
One area of research involves the use of this compound as a reactive intermediate. For instance, in the synthesis of N-substituted-3,4-diaminobenzamides, 3,4-dinitrobenzoic acid is first converted to this compound. This conversion is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride. rsc.org The resulting this compound is often highly reactive and is used immediately in the next step without extensive purification. rsc.org
The in situ generated this compound is then reacted with various primary amines (such as ethylamine, propylamine, or butylamine) to form the corresponding N-substituted-3,4-dinitrobenzamide intermediates. rsc.org After purification, these dinitrobenzamides are subsequently reduced, for example using palladium on activated charcoal with hydrogen, to yield the final N-substituted-3,4-diaminobenzamide products. rsc.org
The verification of the final products' structures relies heavily on ¹H NMR spectroscopy. The spectra provide detailed information about the chemical environment of protons in the molecule. For the N-alkyl-3,4-diaminobenzamide series, the ¹H NMR data recorded in DMSO-d6 confirms the presence of the aromatic protons, the amine (NH₂) protons, the amide (CONH) proton, and the protons of the alkyl chains. rsc.org
The detailed ¹H NMR spectral data for a series of N-alkyl-3,4-diaminobenzamides, which are reaction products derived from this compound, are presented in the table below. rsc.org
| Compound Name | Amide Proton (t, 1H, CONH) | Aromatic Protons (d, dd, 1H each) | Amine Protons (s, 2H, NH₂) | Alkyl Chain Protons (q, t, m) |
| N-Ethyl-3,4-diaminobenzamide | δ = 7.89-7.83 | δ = 7.04-7.03, 6.96-6.91, 6.48-6.44 | δ = 4.91, 4.52 | δ = 3.26-3.13 (q, 2H, CH₂), 1.10-1.03 (t, 3H, CH₃) |
| N-Propyl-3,4-diaminobenzamide | δ = 7.86-7.80 | δ = 7.03-7.02, 6.96-6.91, 6.43 | δ = 4.89, 4.52 | δ = 3.22-3.12 (q, 2H, CH₂), 1.48-1.38 (q, 2H, CH₂), 0.92-0.85 (t, 3H, CH₃) |
| N-Butyl-3,4-diaminobenzamide | δ = 7.87-7.82 | δ = 7.04-7.03, 6.97-6.92, 6.48-6.44 | δ = 4.90, 4.52 | δ = 3.18-3.08 (q, 2H, CH₂), 1.53-1.42 (q, 2H, CH₂), 0.89-0.82 (t, 3H, CH₃) |
Chemical shifts (δ) are reported in ppm. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Data sourced from a study where compounds were dissolved in DMSO-d6. rsc.org
While IR spectroscopy is also a key technique for identifying functional groups, specific data for these compounds is not detailed in the referenced studies. However, one would expect to observe characteristic absorption bands for the N-H stretches of the amine and amide groups, the C=O stretch of the amide, and C-N stretches, as well as bands corresponding to the aromatic ring.
Chromatographic Purity Assessment and Reaction Monitoring Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nih.govamericanpharmaceuticalreview.com
For reactive compounds like this compound, direct analysis by standard reversed-phase HPLC can be challenging due to its instability in the aqueous mobile phases typically used. americanpharmaceuticalreview.com Acyl chlorides are susceptible to hydrolysis, which would convert them back to the corresponding carboxylic acid (3,4-dinitrobenzoic acid). americanpharmaceuticalreview.com Therefore, specialized chromatographic techniques may be employed. Normal-phase HPLC, which uses non-aqueous mobile phases, can be a suitable alternative for analyzing such reactive intermediates. americanpharmaceuticalreview.com Another approach is derivatization, where the acyl chloride is intentionally reacted with a stable reagent (e.g., an alcohol or an amine) to form a more stable ester or amide that can be easily analyzed by conventional reversed-phase HPLC. americanpharmaceuticalreview.comtcichemicals.com
In the synthesis of N-substituted-3,4-diaminobenzamides, HPLC can be used to monitor several stages:
Reaction Monitoring: The initial conversion of 3,4-dinitrobenzoic acid to this compound can be monitored to ensure the reaction has gone to completion. By taking small aliquots from the reaction mixture and derivatizing them (for instance, with methanol (B129727) to form the methyl ester), the disappearance of the starting acid and the appearance of the ester derivative can be tracked over time.
Intermediate Purity: After the reaction of this compound with an amine to form the N-substituted-3,4-dinitrobenzamide, HPLC with UV detection is an effective tool to assess the purity of this intermediate before proceeding to the final reduction step. nih.gov The strong UV absorbance of the dinitroaromatic ring makes these compounds highly suitable for detection at wavelengths such as 254 or 260 nm. nih.govtcichemicals.com
Final Product Purity: The purity of the final N-alkyl-3,4-diaminobenzamide products is also confirmed using HPLC. rsc.org A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. rsc.orgnih.gov By developing a suitable gradient elution method, it is possible to separate the final product from any remaining starting materials, by-products, or impurities, allowing for accurate purity determination.
The use of HPLC coupled with mass spectrometry (HPLC-MS) can further aid in the structural elucidation of the derivatives formed during the reaction. nih.gov
Computational and Theoretical Investigations of 3,4 Dinitrobenzoyl Chloride Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of 3,4-dinitrobenzoyl chloride. These calculations provide a quantitative basis for understanding its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps.
The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For benzoyl chloride derivatives, the presence of electron-withdrawing groups like the nitro groups (-NO₂) is expected to lower both the HOMO and LUMO energy levels and decrease the energy gap, thereby increasing the molecule's electrophilicity.
While specific DFT data for this compound is not extensively documented in publicly available literature, we can infer its properties by comparing it with related substituted benzoyl chlorides. The strong electron-withdrawing nature of the two nitro groups at the 3- and 4-positions significantly influences the electron distribution in the benzene (B151609) ring and on the carbonyl carbon of the benzoyl chloride moiety. This leads to a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.
MEP maps visually represent the electrostatic potential on the electron density surface. In such a map of this compound, regions of negative potential (typically colored red) would be concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating areas prone to electrophilic attack. Conversely, a significant region of positive potential (colored blue) would be expected around the carbonyl carbon, highlighting its electrophilic nature and susceptibility to nucleophilic attack.
Table 1: Hypothetical Comparative Quantum Chemical Descriptors for Substituted Benzoyl Chlorides (Note: The following data is illustrative and based on general principles of electronic effects, as specific comparative computational studies for this compound are not readily available.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzoyl Chloride | -7.5 | -1.2 | 6.3 |
| 4-Nitrobenzoyl Chloride | -8.2 | -2.0 | 6.2 |
| 3,5-Dinitrobenzoyl Chloride | -8.9 | -2.8 | 6.1 |
| This compound | -8.7 | -2.6 | 6.1 |
Molecular Modeling and Mechanistic Prediction of Reaction Pathways
Molecular modeling techniques are instrumental in predicting the most likely pathways for reactions involving this compound. These models can simulate the interaction between the benzoyl chloride and various nucleophiles, mapping out the potential energy surface to identify transition states and intermediates.
The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution. For this compound, the reaction with a nucleophile (Nu⁻) is expected to proceed via a tetrahedral intermediate. The strong electron-withdrawing effect of the two nitro groups plays a crucial role in stabilizing this negatively charged intermediate, thereby facilitating the reaction.
Computational models can be used to calculate the activation energies for different potential pathways, helping to predict the regioselectivity and stereoselectivity of reactions. For instance, in reactions with ambident nucleophiles, modeling can predict which atom of the nucleophile is more likely to attack the carbonyl carbon.
While specific mechanistic studies on this compound are not prevalent, the general mechanism for nucleophilic acyl substitution in substituted benzoyl chlorides is well-established and can be computationally modeled. The reaction rate is significantly influenced by the nature of the substituent on the benzene ring.
Structure-Reactivity Relationship Studies of Substituted Benzoyl Chlorides
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for correlating the structural features of a series of compounds with their chemical reactivity or biological activity. For substituted benzoyl chlorides, these studies often involve correlating reaction rates with various electronic and steric parameters of the substituents.
The Hammett equation is a classic example of a linear free-energy relationship used in these studies. It relates the rate constants of reactions for a series of substituted aromatic compounds to the electronic properties of the substituents. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which depends on the nature of the reaction).
For the hydrolysis of substituted benzoyl chlorides, a positive ρ value is expected, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the transition state. The two nitro groups in this compound have large positive σ values, suggesting a significantly higher rate of hydrolysis compared to unsubstituted benzoyl chloride.
Computational QSAR models can be developed by calculating a range of molecular descriptors for a series of substituted benzoyl chlorides and then using statistical methods to find a correlation with their experimentally determined reactivity. These models can then be used to predict the reactivity of new, unsynthesized compounds.
Table 2: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Based on these values, the combined electronic effect of the nitro groups in this compound would lead to a significantly enhanced reactivity towards nucleophiles compared to the parent benzoyl chloride.
Future Research Directions and Synthetic Innovations Involving 3,4 Dinitrobenzoyl Chloride
Exploration of Novel Reaction Partners and Catalytic Systems
As a highly electrophilic acylating agent, 3,4-dinitrobenzoyl chloride readily reacts with common nucleophiles such as alcohols, amines, and thiols. Future investigations are anticipated to focus on expanding its reaction scope to include a broader range of less conventional nucleophilic partners. This exploration could unlock novel synthetic pathways and provide access to complex molecular architectures.
Potential Novel Reaction Partners:
Organometallic Reagents: Investigating controlled reactions with organocuprates, organozinc, or Grignard reagents could lead to the formation of dinitrophenyl ketones, which are versatile intermediates in medicinal chemistry. The challenge lies in managing the high reactivity to prevent side reactions.
Carbon Nucleophiles: The reaction with stabilized carbanions, such as those derived from malonic esters or β-ketoesters, could be explored for the synthesis of complex β-dicarbonyl compounds.
Complex Natural Products: The derivatization of natural products possessing unique functional groups can be a fruitful area. Using this compound to tag complex molecules can aid in their isolation, purification, and characterization.
Furthermore, the development of advanced catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. While traditional methods often rely on stoichiometric amounts of base like pyridine to neutralize the HCl byproduct, modern catalysis research aims for more sophisticated solutions.
Advanced Catalytic Approaches:
Organocatalysis: The use of chiral or achiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or 4-dimethylaminopyridine (DMAP) derivatives, could accelerate acylation reactions under milder conditions and potentially introduce stereocontrol.
Heterogeneous Catalysis: The development of solid-supported catalysts, such as functionalized zeolites or polymers, could simplify reaction work-up and catalyst recovery, aligning with green chemistry principles. frontiersin.org For instance, zeolites like HBEA have shown high activity and selectivity in Friedel-Crafts acylation reactions involving benzoyl chlorides, suggesting a promising avenue for similar applications with dinitro-substituted analogues. frontiersin.org
Lewis Acid Catalysis: While Lewis acids like AlCl₃ are standard for Friedel-Crafts acylations, chemguide.co.uk research into milder, more selective Lewis acids (e.g., Sc(OTf)₃, InCl₃) could enable reactions with sensitive substrates that are incompatible with traditional catalysts. frontiersin.org
| Catalyst Type | Example | Potential Advantage | Research Focus |
|---|---|---|---|
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Mild reaction conditions, potential for asymmetric catalysis. | Expanding substrate scope and achieving high enantioselectivity. |
| Heterogeneous Catalyst | Functionalized Zeolites (e.g., HBEA) | Ease of separation, catalyst recyclability, enhanced stability. frontiersin.org | Optimizing catalyst structure for improved activity and selectivity. |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | High activity in low concentrations, water tolerance. | Application in reactions with acid-sensitive functional groups. |
Development of Asymmetric Syntheses Utilizing this compound as a Chiral Auxiliary Precursor
Asymmetric synthesis is fundamental to modern chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are powerful tools that temporarily attach to a substrate to direct a chemical transformation with high stereoselectivity. wikipedia.orgresearchgate.net While this compound is achiral, it serves as an excellent precursor for creating new chiral auxiliaries by reacting it with known chiral molecules.
The 3,4-dinitrobenzoyl group offers distinct advantages when incorporated into a chiral auxiliary. Its rigid, aromatic structure can provide a well-defined steric environment, while the nitro groups can engage in specific electronic and π-π stacking interactions, enhancing the ability to differentiate between diastereomeric transition states. This principle has been successfully applied using the related 3,5-dinitrobenzoyl chloride for the acylation of amino acids and for creating chiral stationary phases (CSPs) for HPLC, which separate enantiomers based on differential diastereomeric interactions. nih.govresearchgate.net
Future research can systematically exploit this potential by coupling this compound with readily available chiral building blocks.
Synthetic Strategy for New Chiral Auxiliaries:
Selection of Chiral Scaffold: Start with inexpensive, enantiopure compounds from the chiral pool, such as amino alcohols (e.g., (1R,2S)-(-)-ephedrine), terpenes (e.g., (-)-menthol), or oxazolidinones. nih.gov
Derivatization: React the hydroxyl or amino group of the chiral scaffold with this compound to form a stable ester or amide linkage. This creates the new chiral auxiliary.
Application and Evaluation: Attach the newly synthesized auxiliary to a prochiral substrate (e.g., a carboxylic acid to form an imide) and evaluate its performance in key asymmetric reactions like alkylations, aldol reactions, or Diels-Alder cycloadditions. The goal is to achieve high diastereoselectivity in the product.
Cleavage: After the desired transformation, the auxiliary must be removable under mild conditions to yield the enantiomerically enriched product without racemization.
| Chiral Scaffold | Auxiliary Type | Target Asymmetric Reaction |
|---|---|---|
| (1S,2R)-2-Amino-1,2-diphenylethanol | Amide-based Auxiliary | Diastereoselective enolate alkylation |
| (R)-Phenylglycinol | Oxazolidinone Precursor | Stereoselective aldol additions |
| (-)-Menthol | Ester-based Auxiliary | Asymmetric Diels-Alder reactions |
Implementation of Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, are increasingly important. Both the synthesis of this compound and its subsequent use in reactions offer significant opportunities for green innovation.
Greener Synthesis of this compound: The conventional synthesis of acyl chlorides from carboxylic acids often employs hazardous reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). khanacademy.orgchemguide.co.ukwikipedia.orgresearchgate.net These reactions generate corrosive (HCl) and toxic (SO₂, POCl₃) byproducts. researchgate.nethansshodhsudha.com Future research will focus on developing cleaner, safer, and more atom-economical synthetic routes. Potential innovations include the design of catalytic processes that utilize less hazardous chlorinating sources or operate under solvent-free conditions.
Greener Applications: A primary green strategy is to avoid the synthesis of the acid chloride altogether. Microwave-assisted synthesis, which can directly couple 3,4-dinitrobenzoic acid with nucleophiles like alcohols, represents a significant advancement. hansshodhsudha.comnih.gov This approach eliminates the need for hazardous chlorinating agents and often drastically reduces reaction times and energy consumption. youtube.comyoutube.com
When the reactivity of the acyl chloride is required, green principles can still be applied:
Solvent Selection: Traditional reactions often use chlorinated solvents like dichloromethane. A key area of research is the replacement of such solvents with more environmentally benign alternatives. Bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are promising candidates that offer reduced environmental impact. sigmaaldrich.comnih.gov
Energy Efficiency: The use of microwave irradiation for reactions involving this compound can lead to faster reaction rates and lower energy usage compared to conventional heating methods. youtube.com This not only reduces the carbon footprint of the process but can also improve product yields by minimizing thermal degradation.
| Process Step | Traditional Method | Green Alternative | Advantage of Green Approach |
|---|---|---|---|
| Synthesis of Acyl Chloride | Use of SOCl₂ or PCl₅ chemguide.co.ukwikipedia.org | Novel catalytic chlorination; solvent-free conditions. | Eliminates toxic stoichiometric reagents and byproducts. |
| Acylation Reaction | Conventional heating in chlorinated solvents (e.g., DCM). | Microwave-assisted direct coupling of the carboxylic acid. hansshodhsudha.com | Avoids synthesis of acid chloride; reduces reaction time and energy. youtube.com |
| Solvent Choice | Dichloromethane, Chloroform | 2-MeTHF, Cyclopentyl methyl ether (CPME), water. sigmaaldrich.comnih.gov | Reduced toxicity, improved safety, derived from renewable resources. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
